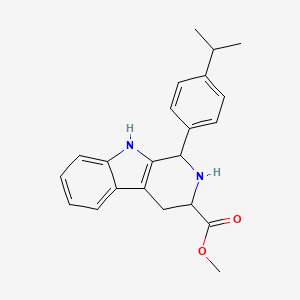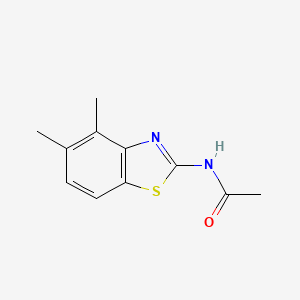
1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is a synthetic organic compound characterized by the presence of dichloro, methoxy, and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol typically involves the reaction of 2,4-dichloro-5-methoxyaniline with imidazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2,4-Dichloro-5-methoxyphenyl methanesulfonate
- 1-(2,4-Dichloro-5-methoxyphenyl)ethan-1-one
Comparison: 1-(2,4-Dichloro-5-methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of the imidazole and thiol groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-15-9-5-8(6(11)4-7(9)12)14-3-2-13-10(14)16/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASANWRAIXDBKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-5-fluoro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2592047.png)



![6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592058.png)


![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)
![2-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2592062.png)
![N-(4-fluoro-2-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2592063.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)
![2-ethyl-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2592067.png)
![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)
![1-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2592070.png)
